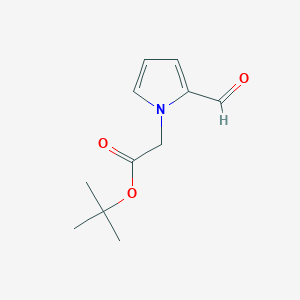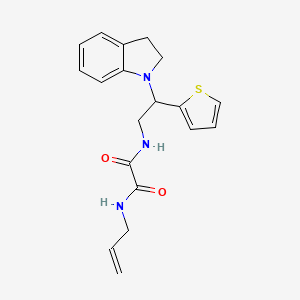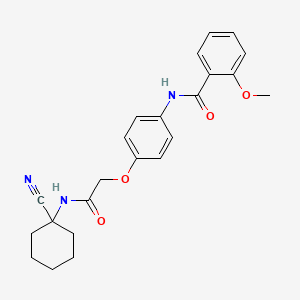
N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, an oxoethoxy linkage, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using different techniques such as stirring without solvent, fusion, or using a catalytic amount of triethylamine in boiling ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the cyano and oxoethoxy groups makes it reactive under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the cyano group can be reduced to an amine using hydrogenation or other reducing agents . Substitution reactions can occur at the aromatic ring, facilitated by electrophilic or nucleophilic reagents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties . In industry, it can be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide include other cyanoacetamide derivatives and cyanoacetohydrazides . These compounds share structural similarities and may exhibit similar reactivity and applications.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-8-4-3-7-19(20)22(28)25-17-9-11-18(12-10-17)30-15-21(27)26-23(16-24)13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFUOKQPSUWIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)

![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)
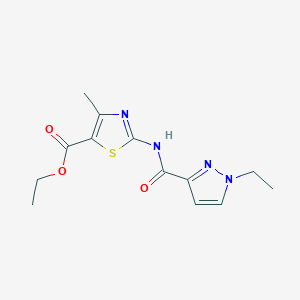
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)
![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)
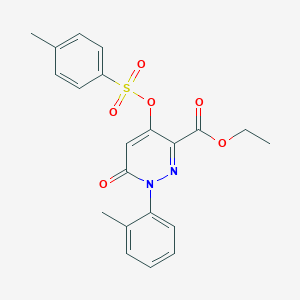
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)
